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Compound of Interest

Compound Name: 1H-Indole, 2-(2-furanyl)-

Cat. No.: B15331074

IUPAC Name: 2-(Furan-2-yl)-1H-indole
CAS Number: 54864-36-7

This technical guide provides a comprehensive overview of the chemical compound 2-(furan-2-
yl)-1H-indole, including its synthesis, physicochemical properties, and known biological
activities. This document is intended for researchers, scientists, and professionals in the field of
drug development and medicinal chemistry.

Physicochemical Properties

The fundamental properties of 2-(furan-2-yl)-1H-indole are summarized in the table below,
providing a quick reference for laboratory use.

Property Value

Molecular Formula C12HaNO

Molecular Weight 183.21 g/mol

Appearance Off-white to light yellow powder
Melting Point 122-124 °C

N Soluble in organic solvents such as DMSO,
Solubility

methanol, and ethyl acetate.
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Synthesis of 2-(Furan-2-yl)-1H-indole

The synthesis of 2-aryl indoles, including 2-(furan-2-yl)-1H-indole, can be achieved through
several established synthetic routes. The Fischer indole synthesis is a classic and widely
applicable method.[1][2] Additionally, modern cross-coupling reactions, particularly those
catalyzed by palladium, offer an alternative and efficient approach.[3][4][5]

Experimental Protocol: Fischer Indole Synthesis

A plausible and commonly employed method for the synthesis of 2-(furan-2-yl)-1H-indole is the
Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with 2-
acetylfuran.[1][2][6]

Materials:

Phenylhydrazine

e 2-Acetylfuran

e Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCI, H2SOa4, ZnCl2)[1]

o Ethanol

o Ethyl acetate

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

Silica gel for column chromatography
Procedure:

o Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1.0
eq) and 2-acetylfuran (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the
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mixture at room temperature for 2-4 hours. The formation of the phenylhydrazone
intermediate can be monitored by Thin Layer Chromatography (TLC).

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced
pressure using a rotary evaporator.

Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (PPA) (a sufficient
amount to ensure stirring). Heat the mixture to 80-100 °C and stir for 1-3 hours.[7] Monitor
the progress of the cyclization by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully
guench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a
saturated sodium bicarbonate solution until the pH is approximately 7-8.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic
layers.

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry
the organic layer over anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(furan-2-yl)-1H-indole.

Characterization: Characterize the final product by spectroscopic methods such as *H NMR,
13C NMR, and Mass Spectrometry to confirm its identity and purity.

Synthesis Workflow
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A generalized workflow for the Fischer indole synthesis of 2-(furan-2-yl)-1H-indole.

Biological Activities and Potential Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known
to exhibit a wide range of biological activities.[8] The incorporation of a furan moiety can further
modulate the pharmacological properties of the indole core. While specific quantitative data for
2-(furan-2-yl)-1H-indole is limited in publicly available literature, studies on closely related
analogues and derivatives provide strong indications of its potential therapeutic applications,
particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of the furan-indole scaffold have demonstrated promising anticancer properties.
The mechanism of action often involves the inhibition of key signaling pathways that are
dysregulated in cancer cells.

A study on 2-(thiophen-2-yl)-1H-indole derivatives, which are close structural analogues of 2-
(furan-2-yl)-1H-indole, revealed potent cytotoxic activity against the HCT-116 human colon
cancer cell line.[8] The reported ICso values for the most active compounds in this series are
presented in the table below.

Compound ICs0 against HCT-116 (uM)
Analogue 4g 7.1+0.07

Analogue 4a 10.5+0.07

Analogue 4c 11.9+0.05

Doxorubicin (Control) > 98% inhibition at test concentration

Data from a study on 2-(thiophen-2-yl)-1H-

indole derivatives.[8]

The anticancer mechanism for these analogues was attributed to cell cycle arrest at the S and
G2/M phases and the modulation of microRNA expression.[3]
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Furthermore, hybrid molecules incorporating benzofuran and indole moieties have been
identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in
cancer therapy, particularly for non-small-cell lung cancer.[9] One such derivative, 8aa,
demonstrated significant inhibition of EGFR phosphorylation and its downstream signaling
pathways.[9]

Antimicrobial Activity

The furan and indole moieties are present in numerous compounds with established
antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for 2-
(furan-2-yl)-1H-indole against various bacterial and fungal strains are not readily available,
derivatives containing the 2-(furan-2-yl) moiety have been synthesized and evaluated for their
antimicrobial activity. For instance, certain 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole
derivatives have shown moderate to good activity against both Gram-positive and Gram-
negative bacteria, as well as fungal species.[10]

Potential Signaling Pathway Modulation

Based on the observed biological activities of closely related compounds, 2-(furan-2-yl)-1H-
indole may exert its effects through the modulation of critical cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell
proliferation, survival, and migration.[11] Its overactivation is a hallmark of many cancers.
Benzofuran-indole hybrids have been shown to inhibit this pathway by reducing the
phosphorylation of EGFR and its downstream effectors, AKT and ERK1/2.[9] It is plausible that
2-(furan-2-yl)-1H-indole could act as an inhibitor at the level of the EGFR tyrosine kinase
domain, thereby blocking the signal transduction cascade.
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Proposed inhibition of the EGFR signaling pathway by 2-(furan-2-yl)-1H-indole.
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Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted
cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. There
are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic
(mitochondrial) pathway.[12] Both pathways converge on the activation of executioner
caspases, which orchestrate the dismantling of the cell. The modulation of pro- and anti-
apoptotic proteins of the Bcl-2 family is a key regulatory step in the intrinsic pathway.[12][13]
Given the anticancer potential of the furan-indole scaffold, it is likely that 2-(furan-2-yl)-1H-
indole or its derivatives could induce apoptosis by activating one or both of these pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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